
(4-methoxy-3-methylphenyl)hydrazine hydrochloride
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Overview
Description
(4-methoxy-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClN2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form the corresponding diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
(4-methoxy-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methoxy-3-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Methylphenyl)hydrazine
- p-Anisylhydrazine hydrochloride
Uniqueness
(4-methoxy-3-methylphenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Biological Activity
(4-Methoxy-3-methylphenyl)hydrazine hydrochloride, with the CAS number 876299-35-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12ClN2O
- Molecular Weight : 200.66 g/mol
This compound features a hydrazine moiety, which is known for its reactivity and potential biological effects.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Anticancer Activity : Research indicates that compounds containing hydrazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents as it disrupts mitotic processes essential for tumor growth .
- Antioxidant Properties : The presence of the methoxy group in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is significant in protecting cells from oxidative stress, which is linked to various diseases including cancer .
- Enzyme Inhibition : Studies have shown that hydrazine derivatives can act as competitive inhibitors of specific enzymes, such as laccase, which plays a role in plant pathogen resistance . This suggests potential applications in agricultural biotechnology.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potent anticancer properties .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing that the compound effectively reduces oxidative stress markers in vitro .
- Enzyme Interaction Studies : Molecular docking studies indicated that this compound binds effectively to laccase, suggesting a mechanism for its enzyme inhibition properties .
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-7(10-9)3-4-8(6)11-2;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDWFCAPVXUFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876299-35-3 |
Source
|
Record name | (4-methoxy-3-methylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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